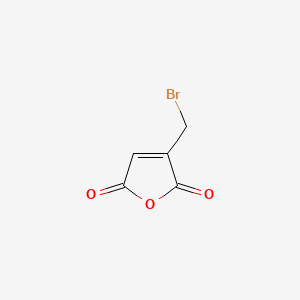

3-(bromomethyl)furan-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVWLWZFJHALCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450842 | |

| Record name | 2,5-Furandione, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26735-82-0 | |

| Record name | 2,5-Furandione, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl Furan 2,5 Dione and Its Analogues

Historical and Early Preparations of Furan-2,5-dione Derivatives

Furan-2,5-dione, also known as maleic anhydride (B1165640), is the parent structure of the compounds discussed. Historically, maleic acid and its isomer, fumaric acid, were first prepared in the 1830s. d-nb.info The commercial production of maleic acid began in 1928, with its anhydride, maleic anhydride, traditionally produced through the vapor-phase oxidation of aromatic compounds like benzene, and later, n-butane. wikipedia.orgd-nb.info Early preparations of substituted furan-2,5-dione derivatives often involved complex pathways or reactions that were difficult to control, sometimes resulting in low yields or mixtures of products. cdnsciencepub.com The chemistry of maleic anhydride is extensive; it readily participates in reactions such as hydrolysis to form maleic acid and Diels-Alder reactions, a property for which Otto Diels and Kurt Alder were awarded the Nobel Prize in 1950. wikipedia.org The development of more specific and efficient synthetic routes was necessary to access highly functionalized derivatives like 3-(bromomethyl)furan-2,5-dione.

Contemporary and Optimized Synthetic Routes

Modern synthetic strategies offer improved efficiency and control over the preparation of this compound and its analogues. These routes often start from readily available commercial precursors and employ multi-step sequences to build the target molecule.

An alternative strategy involves the modification of a pre-existing furan (B31954) or furanone ring. One of the most common and efficient laboratory methods is the selective bromination of a methyl group attached to the furan-2,5-dione ring. For instance, the bromination of 3-methyl-2,5-furandione using N-Bromosuccinimide (NBS) proceeds via a radical mechanism to selectively form the bromomethyl substituent. This method is favored for its high regioselectivity and the use of mild conditions that preserve the sensitive furan-2,5-dione ring system. Similarly, other furan derivatives can be halogenated to introduce bromine atoms, which can then be further functionalized. cdnsciencepub.comnih.gov The reaction of furan itself with bromine is complex and highly dependent on the solvent and reaction conditions, potentially leading to addition products or ring-opened structures like malealdehyde (B1233635) in hydroxylic solvents. cdnsciencepub.com

The synthesis starting from itaconic acid derivatives is a prime example of a multi-step approach involving sequential bromination and cyclization steps. sctunisie.org The process reported by Arfaoui and colleagues begins with the hydrolysis of dimethyl itaconate to yield 2-methylene succinic acid. sctunisie.org This is followed by an α-bromination reaction. The final key step is an intramolecular cyclization with the loss of hydrogen bromide, which forms the stable furan-2,5-dione ring and yields the final product, this compound, with a reported yield of 92%. sctunisie.org

Table 1: Three-Step Synthesis of this compound from Dimethyl Itaconate sctunisie.org

| Step | Transformation | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Hydrolysis | LiOH / H₂O | 2-Methylene succinic Acid | Quantitative |

| 2 | α-Bromination | Br₂ / CCl₄, reflux | α-bromo dicarboxylic acid intermediate | - |

| 3 | Intramolecular Cyclization | Ac₂O, reflux | This compound | 92% |

Reaction Conditions and Yield Optimization Strategies

The choice of solvent significantly impacts the kinetics, yield, and even the course of the reaction in the synthesis of furan-2,5-dione derivatives.

Carbon Tetrachloride (CCl₄) : This non-polar solvent is commonly used for radical bromination reactions, such as with NBS or elemental bromine under reflux. sctunisie.org It facilitates the selective bromination of the methyl group while minimizing unwanted side reactions.

Tetrahydrofuran (THF) : THF is used as a solvent for various steps, including reactions with organometallic reagents like Grignards in the further modification of the target compound. sctunisie.org It is also used in cyclization reactions. cdnsciencepub.comrsc.org

Acetonitrile (B52724) (CH₃CN) : This polar aprotic solvent is employed in substitution reactions involving the bromomethyl group, for example, in reactions with triethylammonium (B8662869) formate (B1220265) (TEAF). sctunisie.org

Acetic Acid : Using acetic acid as a solvent in bromination reactions can be detrimental, as its ability to stabilize carbocation intermediates may lead to lower regioselectivity and the formation of product mixtures. nih.gov

Dichloromethane (CH₂Cl₂) : This is another common solvent for bromination and other transformations, often used at low temperatures. rsc.org

The selection of the appropriate solvent is therefore a critical parameter that must be optimized for each specific synthetic transformation to ensure maximum efficiency and product purity.

Table 2: Solvents Used in the Synthesis and Modification of this compound

| Solvent | Typical Use | Notes | Reference(s) |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Radical bromination | Effective for selective side-chain bromination with NBS. | sctunisie.org |

| Tetrahydrofuran (THF) | Organometallic reactions, Cyclizations | Common for reactions with Grignard reagents and some cyclization steps. | sctunisie.orgrsc.org |

| Acetonitrile (CH₃CN) | Nucleophilic substitution | Used for substitutions on the bromomethyl group. | sctunisie.org |

| Acetic Acid | Bromination (less common) | Can lead to poor regioselectivity and product mixtures. | |

| Dichloromethane (CH₂Cl₂) | Bromination, General synthesis | A versatile solvent for various transformations. | rsc.org |

Reaction Conditions and Yield Optimization Strategies

Catalyst Systems for Enhanced Formation

The formation of this compound and related cyclic anhydrides can be significantly influenced by the presence of catalysts. These catalysts play crucial roles in various stages of the synthesis, from the formation of the anhydride ring to the specific introduction of the bromomethyl group.

One key synthetic route to this compound proceeds from dimethyl itaconate through hydrolysis, α-bromination, and subsequent intramolecular cyclization. sctunisie.org While the cyclization of the intermediate dibromo-diacid to the final anhydride is often achieved thermally with a dehydrating agent like acetic anhydride, the synthesis of analogous cyclic anhydrides has benefited from catalytic approaches to improve efficiency and yield. sctunisie.org For instance, in the conversion of itaconic acid to citraconic anhydride, a closely related compound, the use of alkali metal salts such as sodium, potassium, or lithium phosphates or sulfates has been shown to be an effective catalytic strategy. google.com This process involves heating itaconic acid in the presence of 0.4% to 6.0% of the catalyst, which promotes the dehydration and isomerization to citraconic anhydride, providing high, reproducible yields and mitigating the tar formation that can plague non-catalytic pyrolysis. google.com

For the crucial bromination step, which transforms a methyl-substituted furanone or its precursor into the target bromomethyl derivative, the choice of catalyst system is critical for selectivity. The free-radical bromination of an allylic methyl group, such as that on citraconic anhydride (methylmaleic anhydride), is commonly achieved using N-bromosuccinimide (NBS). The reaction is typically initiated by a radical initiator which acts as the catalyst. Common initiators include dibenzoyl peroxide or azobisisobutyronitrile (AIBN), often used in a nonpolar solvent like carbon tetrachloride under reflux conditions. unipi.it

In other contexts, Lewis acids have been employed as catalysts for bromination reactions on similar substrates. The bromination of citraconic anhydride to form bromocitraconic anhydride has been performed using aluminum bromide as a catalyst, requiring heating to 120 °C for extended periods. utrgv.edu Furthermore, the synthesis of more complex, substituted furan-2,5-diones has been achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. researchgate.net This demonstrates the utility of transition metal complexes in constructing the core carbon framework of these heterocyclic compounds. researchgate.net For example, palladium-catalyzed coupling of mucobromic acid with boronic acids can yield highly substituted furanone structures. researchgate.net

The following table summarizes various catalyst systems used in the synthesis of this compound and its analogues.

| Catalyst System | Reaction Stage | Substrate Example | Purpose & Findings | Reference |

|---|---|---|---|---|

| Alkali Metal Phosphates/Sulfates | Anhydride Formation (Cyclization/Isomerization) | Itaconic Acid | Catalyzes conversion to citraconic anhydride, improving yield and reproducibility while preventing tar formation. | google.com |

| Dibenzoyl Peroxide / AIBN | Side-Chain Bromination | Methyl-substituted Furanones / Anhydrides | Initiates radical reaction with NBS for selective allylic bromination to form the bromomethyl group. | unipi.it |

| Aluminum Bromide (AlBr₃) | Ring Bromination | Citraconic Anhydride | Lewis acid catalyst for the bromination of the anhydride ring structure. | utrgv.edu |

| Palladium Complexes (e.g., Pd(Ph₃P)₄) | C-C Bond Formation (Core Structure Synthesis) | Mucobromic Acid | Catalyzes Suzuki cross-coupling to build substituted furan-2,5-dione skeletons. | researchgate.net |

Scalability Considerations in Laboratory Synthesis

The key considerations for scaling this specific synthesis are outlined below:

Starting Material Availability : The primary starting material, dimethyl itaconate, is commercially available, which is a fundamental prerequisite for any scalable synthesis. sctunisie.org This avoids the need for a lengthy and potentially low-yielding preliminary synthesis of the core starting material.

Reaction Steps & Conditions :

Step 1: Hydrolysis : The saponification of dimethyl itaconate using lithium hydroxide (B78521) (LiOH) in an aqueous solution is a standard and highly scalable reaction. The primary challenges are managing the reaction volume and ensuring efficient stirring. sctunisie.org

Step 2: α-Bromination : This step involves the reaction of the resulting dicarboxylic acid with bromine (Br₂) in a solvent like carbon tetrachloride (CCl₄) at reflux. sctunisie.org On a larger scale, the handling of elemental bromine, which is highly corrosive and toxic, requires significant safety precautions, including excellent ventilation and appropriate personal protective equipment. The use of CCl₄ is also problematic due to its toxicity and environmental impact; alternative, less hazardous solvents like acetonitrile have been used for similar brominations and would be a key consideration for scaling up. Precise temperature control during the reflux is critical to ensure the desired α-bromination occurs without promoting undesirable side reactions.

Step 3: Intramolecular Cyclization : The final step is the cyclization of the brominated diacid to form the anhydride ring. This is accomplished by heating the intermediate with acetic anhydride (Ac₂O). sctunisie.org This is a common and generally scalable method for forming anhydrides. The reaction drives off water and acetic acid. On a larger scale, efficient removal of these byproducts may be necessary to drive the reaction to completion.

Purification : The reported procedure involves quenching the final reaction mixture and performing a liquid-liquid extraction, followed by drying and solvent evaporation. sctunisie.org Final purification is achieved via column chromatography on silica (B1680970) gel. sctunisie.org While effective, chromatographic purification can be a significant bottleneck when scaling up, as it is time-consuming and requires large volumes of solvent. For larger laboratory quantities, alternative purification methods such as recrystallization or distillation under reduced pressure would need to be explored to improve throughput and efficiency. The product is obtained as a white solid, which may lend itself well to recrystallization. sctunisie.org

The following table details the key parameters and scalability considerations for the laboratory synthesis of this compound.

| Synthesis Step | Reagents & Conditions | Scalability Considerations | Reference |

|---|---|---|---|

| Hydrolysis | Dimethyl itaconate, LiOH, H₂O, THF | Standard procedure; scalable. Requires handling of large volumes and ensuring efficient mixing. | sctunisie.org |

| α-Bromination | Itaconic acid derivative, Br₂, CCl₄, reflux | Requires stringent safety protocols for handling Br₂. CCl₄ is toxic; solvent replacement (e.g., acetonitrile) should be investigated. Precise temperature control is crucial. | sctunisie.org |

| Intramolecular Cyclization | Dibromo-diacid intermediate, Ac₂O, reflux | Standard anhydride formation. Efficient removal of byproducts (water, acetic acid) is important on a larger scale. | sctunisie.org |

| Work-up & Purification | Ether extraction, MgSO₄ drying, silica gel chromatography | Liquid-liquid extraction can be volume-intensive. Column chromatography is a major bottleneck for scale-up; development of a recrystallization or distillation protocol is highly desirable. | sctunisie.org |

Reactivity and Chemical Transformations of 3 Bromomethyl Furan 2,5 Dione

Reactions at the Bromomethyl Moiety

The C-Br bond in the bromomethyl group is the primary site for a range of chemical transformations, enabling the construction of more complex molecular architectures.

The bromomethyl group is highly susceptible to nucleophilic attack, where the bromide ion acts as a good leaving group. These reactions typically proceed via substitution pathways, allowing for the introduction of various functional groups. smolecule.com For instance, formylation of the allylic bromide has been achieved using triethylammonium (B8662869) formate (B1220265) (TEAF) in acetonitrile (B52724), which yields the corresponding formate ester exclusively through an SN2 substitution mechanism. sctunisie.org This ester can subsequently be converted to a hydroxymethyl intermediate. sctunisie.org

The presence of multiple reactive sites in 3-(bromomethyl)furan-2,5-dione necessitates careful consideration of selectivity.

Chemoselectivity : In reactions with nucleophiles, the primary competition is between attack at the bromomethyl group and attack at the carbonyls of the anhydride (B1165640) ring. Under many conditions, especially with soft nucleophiles, reaction at the allylic bromide is favored. For example, in the synthesis of gymnoascolide A, the chemoselective allylic substitution of the bromide in a similar compound, 3-(bromomethyl)-4-phenylfuran-2,5-dione, was achieved using phenylmagnesium bromide, leaving the anhydride ring intact. thieme-connect.comncl.res.inthieme-connect.com

Regioselectivity : As an allylic bromide system, this compound can undergo nucleophilic attack at two different positions. This leads to two potential substitution pathways: direct substitution (SN2) at the carbon bearing the bromine, or attack at the C4-position of the furan (B31954) ring, which is a vinylic carbon, leading to a conjugated addition pathway (SN2'). The choice between these pathways is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. sctunisie.orgresearchgate.net

The dual reactivity of the allylic system in this compound gives rise to distinct products depending on the reaction pathway.

SN2 Pathway : In this pathway, the nucleophile directly displaces the bromide ion. This type of reaction preserves the initial carbon skeleton of the furan ring. An example is the reaction with triethylammonium formate, which results solely in the SN2 substitution product. sctunisie.org

SN2' Pathway (Conjugate Addition-Elimination) : This pathway involves the nucleophile attacking the double bond of the α,β-unsaturated system at the C4 position. This attack is often followed by rearrangement of the double bond and elimination of the bromide ion. This pathway is particularly prevalent in reactions involving organocopper reagents, which are known to favor conjugate additions. sctunisie.org This increased reactivity via a Michael-type reaction leads to 3,4-disubstituted dihydrofuran-2,5-diones. sctunisie.org

Organometallic reagents are key for forming carbon-carbon bonds, and this compound serves as an effective electrophile in such couplings.

Grignard reagents (RMgX) are powerful nucleophiles that react with this compound. chemguide.co.uklibretexts.org To promote selectivity and avoid unwanted side reactions, these couplings are often mediated by copper salts, such as lithium cuprous bromide (LiCuBr₂). In a study by Arfaoui et al., the reaction of this compound with various alkylmagnesium halides in the presence of a catalytic amount of LiCuBr₂ in THF at -70 °C resulted in a double attack via an SN2' mechanism. sctunisie.org This led to the formation of 3,4-dialkyl dihydrofuran-2,5-diones in good yields. sctunisie.org Similarly, the chemoselective SN2' coupling of phenylmagnesium bromide with the related dimethyl 2-(bromomethyl)fumarate has been used as a key step in the synthesis of various natural products. thieme-connect.comncl.res.inresearchgate.net

Table 1: Reaction of this compound with Grignard Reagents

| Grignard Reagent (RMgX) | Catalyst | Product | Pathway | Reference |

|---|---|---|---|---|

| Alkylmagnesium halide | LiCuBr₂ | 3,4-Dialkyl dihydrofuran-2,5-dione | SN2' | sctunisie.org |

| Phenylmagnesium bromide | None specified | 3-Benzyl-4-phenylfuran-2,5-dione* | SN2' | thieme-connect.comthieme-connect.com |

Note: This reaction was performed on the substrate 3-(bromomethyl)-4-phenylfuran-2,5-dione.

Palladium-catalyzed allylic substitution is a powerful method for C-C bond formation with high stereocontrol. nih.govacs.org Research has demonstrated an efficient and diastereoselective palladium-catalyzed allylation of aldehydes using the closely related compound, 3-bromomethyl-5H-furan-2-one. nih.govrsc.org This method allows for the synthesis of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones. nih.gov A key finding of this research was that the reaction proceeds with a high degree of stereoselectivity, yielding products with a syn relative configuration. nih.govrsc.org While this specific reaction was not performed on this compound itself, it highlights the potential of its allylic bromide moiety to participate in sophisticated palladium-catalyzed transformations to build chiral molecular structures. nih.govdokumen.pub

Derivatization for Further Functionalization

The presence of a reactive bromomethyl group makes this compound a valuable intermediate for synthesizing a variety of functionalized molecules. The bromomethyl group serves as a versatile handle for introducing new functional groups through nucleophilic substitution reactions. For instance, it can react with nucleophiles like amines and thiols to create a diverse range of derivatives.

One notable derivatization involves the reaction with triethylammonium formate (TEAF) in acetonitrile. This reaction leads to the SN2 substitution of the bromide ion with a formate ion. sctunisie.org

A significant application of this compound is in the synthesis of bioactive compounds. It has been used as a precursor for creating furanones with antimicrobial properties, which have shown the ability to inhibit biofilm formation. Furthermore, modifications of this compound have been explored in drug development for designing inhibitors for various biological targets, including kinases, which are proteins involved in cancer progression.

The table below summarizes the derivatization of this compound for further functionalization.

| Reactant | Reagent/Condition | Product Type | Application |

| This compound | Nucleophiles (e.g., amines, thiols) | Substituted furan-2,5-diones | Synthesis of diverse organic compounds |

| This compound | Triethylammonium formate (TEAF) / Acetonitrile | Formate-substituted furan-2,5-dione | SN2 substitution product |

| This compound | Various precursors | Bioactive furanones | Antimicrobial agents, kinase inhibitors |

Reactions Involving the Furan-2,5-dione Ring System

Michael Addition-Type Reactions

The furan-2,5-dione ring system in this compound is susceptible to Michael addition-type reactions. sctunisie.org This reactivity is attributed to the α,β-unsaturated nature of the anhydride ring. The double bond in the furan ring can act as a Michael acceptor, reacting with nucleophiles.

A study has shown that the elimination of the bromine atom at the allylic position of this compound can occur via a Michael-type reaction, which in turn enhances the reactivity of the anhydride towards other reagents. sctunisie.org The carbon nucleophiles that can participate in Michael additions include stable anions like those derived from cyanide, sodium diethylmalonate, and cyclohexane-1,3-dione. libretexts.org The reaction is generally thermodynamically controlled, favoring the 1,4-addition product. libretexts.org

The general mechanism of a Michael reaction involves the deprotonation of a donor to form a nucleophilic enolate, which then attacks the β-carbon of the α,β-unsaturated acceptor. libretexts.org This is followed by protonation to yield the final adduct. libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder) with the Unsaturated Anhydride

The unsaturated furan-2,5-dione ring can participate in cycloaddition reactions. ambeed.com While specific examples for this compound are not extensively detailed in the provided search results, furan-2,5-dione (maleic anhydride) and its derivatives are well-known dienophiles in Diels-Alder reactions. These [4+2] cycloaddition reactions typically occur with conjugated dienes.

In a related context, 1-bromocyclopropenes have been shown to undergo [4+2] cycloaddition reactions with cyclic dienes like furan, although in some cases, no cycloadduct was formed. core.ac.uk

Ring-Opening and Rearrangement Pathways

The furan-2,5-dione ring is susceptible to ring-opening reactions under certain conditions. free.fr Bromo-organic compounds, in general, can undergo various transformations including cyclization and ring-opening reactions. sci-hub.se While specific pathways for this compound were not explicitly detailed in the search results, the anhydride linkage is prone to hydrolysis, which would lead to the corresponding dicarboxylic acid.

Reactivity towards Organocopper Reagents

This compound exhibits significant reactivity towards organocopper reagents. sctunisie.org Research has demonstrated that the reaction of this compound with organocopper reagents, prepared from alkylmagnesium halides and a catalytic amount of lithium cuprate (B13416276) (LiCuBr2), proceeds via a double SN2' attack. sctunisie.org This leads to the formation of 3,4-dialkyl-dihydrofuran-2,5-diones in good yields. sctunisie.org The reaction is typically carried out in dry THF at low temperatures. sctunisie.org

The table below details the reaction of this compound with organocopper reagents. sctunisie.org

| Reactant | Reagent | Conditions | Product |

| This compound | Alkylmagnesium halide (RMgX), LiCuBr2 (10 mol%) | Dry THF, -70 °C | 3,4-Dialkyl-dihydrofuran-2,5-dione |

Cross-Coupling Reactions of Furanone Scaffolds

Furanone scaffolds are valuable partners in cross-coupling reactions, enabling the synthesis of more complex molecules. mdpi.comorganic-chemistry.org Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. organic-chemistry.orgacs.org

One of the key strategies involves the use of furanones bearing a leaving group, such as a bromo or tosyloxy group, which can be coupled with various partners. mdpi.comorganic-chemistry.org For instance, 5-(p-bromophenyl)-3-methyl-furan-2(5H)-one has been successfully used in Suzuki-Miyaura cross-coupling reactions to afford the corresponding biphenyl (B1667301) product. mdpi.com Similarly, 4-tosyl-2(5H)-furanone has been shown to be an excellent substrate for palladium-catalyzed cross-coupling reactions with boronic acids, providing a route to 4-substituted 2(5H)-furanones. organic-chemistry.org

The Sonogashira coupling reaction has also been applied to furanone scaffolds. 5-Substituted 3,4-dihalo-2(5H)-furanones have been used as substrates in palladium-catalyzed Sonogashira couplings to generate novel 2(5H)-furanone derivatives containing an enediyne structure. sioc-journal.cn

These cross-coupling reactions highlight the versatility of the furanone core in constructing diverse and complex molecular architectures.

Suzuki-Miyaura Coupling Investigations on Related Dihalofuranones

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, is a powerful tool for the formation of carbon-carbon bonds. libretexts.orgrsc.org While direct studies on the Suzuki-Miyaura coupling of this compound are not extensively reported, research on related dihalofuranones provides valuable insights into the potential reactivity of this framework.

Investigations into the Suzuki-Miyaura coupling of 2,3,4,5-tetrabromofuran have demonstrated the feasibility of selectively forming mono-, di-, and tetraarylfurans. rsc.org This highlights the capability of the furanone core to participate in such transformations. Further studies on heteroaryl polyhalides have provided a deeper understanding of the factors governing site-selectivity in these reactions, which is crucial for predicting the behavior of multifunctionalized furanones. nih.gov

A significant study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via Suzuki cross-coupling reactions of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been reported. nih.gov This work is particularly relevant as it involves a heterocyclic system bearing both a vinylic bromide and a bromomethyl group. The successful and selective coupling at the vinylic position suggests that similar reactivity could be anticipated for this compound, where the vinylic bromide would be the primary site for Suzuki-Miyaura coupling.

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 2-(Bromomethyl)-5-aryl-thiophene | 25-76 | nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 3,5-Diaryl-1,2,4-thiadiazole | Variable | wikipedia.org |

| 2,3,4,5-Tetrabromofuran | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Mono-, di-, and tetraarylfurans | Variable | rsc.org |

Sonogashira and Stille Coupling Applications

The Sonogashira and Stille couplings are other prominent palladium-catalyzed reactions for C-C bond formation, utilizing organoalkynes and organostannanes as coupling partners, respectively. organic-chemistry.orgsioc-journal.cn Research on furanone derivatives has demonstrated their applicability in these transformations.

A detailed study on the Sonogashira coupling of 5-substituted 3,4-dihalo-2(5H)-furanones with terminal alkynes has been successfully conducted. ucla.edu Using a palladium catalyst and a copper(I) co-catalyst, a variety of 2(5H)-furanone derivatives containing an enediyne structure were synthesized in moderate to good yields. This demonstrates that the halogenated furanone scaffold is a viable substrate for Sonogashira coupling. The reaction conditions were optimized, considering factors like catalyst, base, solvent, and temperature.

The Stille reaction has also been employed for the synthesis of substituted furanones. For instance, the coupling of organotin reagents with organic halides provides a pathway to various coupled products. organic-chemistry.org While direct examples on this compound are scarce, the general utility of the Stille reaction for coupling sp2-hybridized carbons suggests its potential applicability. rsc.org

| Furanone Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Substituted 3,4-dihalo-2(5H)-furanone | Terminal alkyl and aryl alkynes | Pd(PPh3)4 / CuI | KF | Toluene | Moderate to good | ucla.edu |

Applicability to this compound Framework

The collective findings from studies on related dihalofuranones and other heterocyclic systems strongly suggest the potential for this compound to participate in Suzuki-Miyaura, Sonogashira, and Stille coupling reactions. The vinylic bromine atom at the 3-position is expected to be the primary site of reactivity in these palladium-catalyzed transformations.

The successful Suzuki-Miyaura coupling of 2-bromo-5-(bromomethyl)thiophene provides a strong precedent. nih.gov It is plausible that under similar conditions, this compound could react with various organoboron reagents to yield 3-substituted furan-2,5-dione derivatives, leaving the bromomethyl group intact for further functionalization.

Similarly, the demonstrated success of the Sonogashira coupling with 3,4-dihalo-2(5H)-furanones indicates that this compound could be a suitable substrate for the introduction of alkyne moieties at the 3-position. ucla.edu This would open avenues for the synthesis of highly functionalized furanone-based enediynes.

The Stille reaction, known for its versatility, could also be explored for the coupling of this compound with a wide range of organostannane reagents. organic-chemistry.org This would enable the synthesis of a diverse library of 3-substituted furan-2,5-diones.

It is important to note that the reactivity of the bromomethyl group could potentially lead to side reactions under certain coupling conditions. Therefore, careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, would be crucial to achieve selective coupling at the vinylic position while preserving the integrity of the bromomethyl functionality. The documented palladium-catalyzed diastereoselective allylation of aldehydes with 3-bromomethyl-5H-furan-2-one, where the bromomethyl group is the reactive center, underscores the need for such careful optimization to control the reaction site.

Role As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Compounds

The inherent reactivity of 3-(bromomethyl)furan-2,5-dione makes it an excellent starting material for constructing other heterocyclic systems. The maleic anhydride (B1165640) ring can undergo reactions typical of anhydrides, while the bromomethyl group provides a site for nucleophilic substitution.

One notable application is its reaction with organocopper reagents. The increased reactivity of the anhydride, facilitated by the elimination of the bromine atom in the allyl position via a Michael-type reaction, allows for double SN2' attacks. This leads to the formation of 3,4-dialkyl-dihydrofuran-2,5-diones, demonstrating a pathway to new, substituted heterocyclic frameworks. sctunisie.org

Applications in the Derivatization of Functional Molecules

Derivatization is a technique to chemically modify a molecule to enhance its properties for analysis or to build more complex structures. libretexts.orgresearchgate.net The electrophilic nature of the anhydride ring and the reactivity of the C-Br bond in this compound make it a suitable agent for this purpose. It can react with a variety of nucleophiles, such as alcohols, amines, and thiols, thereby attaching the furanone moiety to other molecules.

For instance, the formylation of the allylic bromide using triethylammonium (B8662869) formate (B1220265) (TEAF) in acetonitrile (B52724) proceeds via an SN2 substitution of the bromide ion by a formate ion, showcasing its utility in modifying the bromomethyl group. sctunisie.org This type of reaction is fundamental in derivatization, allowing for the introduction of new functional groups onto a molecular scaffold.

Intermediate in Multi-Step Organic Syntheses

In more extended synthetic sequences, this compound and its close derivatives serve as crucial intermediates. The butenolide framework, which can be accessed from this compound, is a key structural motif in a myriad of biologically active compounds and is often used as an intermediate in the synthesis of complex, polycyclic architectures. researchgate.net

For example, the related compound 3-(bromomethyl)furan-2(5H)-one is a key intermediate in the concise syntheses of (±)-hydroxymatairesinol and (±)-methylenolactocin. researchgate.netnih.gov These multi-step syntheses leverage the butenolide's ability to undergo further transformations, such as arylboronate conjugate addition and translactonization, to build the final complex natural products. researchgate.netnih.gov

Contribution to the Construction of Specific Molecular Skeletons

The unique structure of this compound and its derivatives allows for the targeted construction of several important molecular skeletons, including α-methylene-γ-butyrolactones and butenolides.

The α-methylene-γ-butyrolactone skeleton is a core component of many biologically active natural products. A key synthetic strategy to access this framework involves the reaction of the related butenolide, 3-(bromomethyl)furan-2(5H)-one, with aldehydes in a Barbier-type reaction. researchgate.net This reaction, mediated by zinc or a chromium(II) source, produces β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones in good yields and with high diastereoselectivity. researchgate.netnih.gov

An alternative, highly diastereoselective method utilizes a Palladium-catalyzed allylation of aldehydes with 3-bromomethyl-5H-furan-2-one. rsc.org This approach is notable for producing the target lactones with a syn relative configuration for the first time. rsc.org

| Catalyst/Mediator | Aldehyde Substrate | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Zinc | Benzaldehyde | THF | 75 | 88:12 | nih.gov |

| Chromium(II) | Benzaldehyde | THF | 80 | >95:5 | nih.gov |

| Chromium(II) | 2-Bromobenzaldehyde | THF | 79 | >95:5 | nih.gov |

| Chromium(II) | Cyclohexanecarboxaldehyde | THF | 72 | >95:5 | nih.gov |

| Pd(OAc)₂/dppf | Benzaldehyde | Toluene | 78 | >20:1 (syn) | rsc.org |

| Pd(OAc)₂/dppf | 4-Methoxybenzaldehyde | Toluene | 85 | >20:1 (syn) | rsc.org |

The allylic bromide functionality of this compound and related structures is a key feature for introducing the allyl group into other molecules. While direct examples using the dione (B5365651) are specific, the general reactivity pattern of related bisphosphonated allyl bromides illustrates the pathway. In these systems, reaction with bulky secondary or tertiary amines in methanol (B129727) leads to the formation of functionalized methoxy (B1213986) allyl ethers through an SN2' mechanism. researchgate.net This suggests a potential pathway for this compound to act as a precursor for functionalized allyl ethers under appropriate nucleophilic conditions.

Butenolides are a significant class of lactones found in numerous natural products. escholarship.orgnih.gov this compound is a valuable precursor for accessing substituted butenolide and dihydrofuranone structures. As previously noted, its reaction with organocopper reagents provides a direct route to 3,4-dialkyl-dihydrofuran-2,5-diones. sctunisie.org This transformation highlights the ability to build upon the core furan-dione skeleton.

Furthermore, the broader chemistry of furanones demonstrates multiple pathways to butenolide structures, such as intramolecular cyclizations and metal-catalyzed cross-coupling reactions, underscoring the synthetic importance of this heterocyclic core. organic-chemistry.org

Utilization in Polymer Chemistry and Material Science

The unique chemical architecture of this compound also lends itself to applications in polymer chemistry and material science. While direct polymerization of this specific monomer to form conjugated copolymers is not extensively documented in publicly available research, the presence of the furan (B31954) ring and the reactive bromomethyl group suggests its potential as a valuable monomer or precursor for functional polymers.

Furan-based polymers are of growing interest due to their potential derivation from renewable resources and their unique electronic and optical properties. mdpi.com Various polymerization techniques, such as direct C-H arylation and catalyst-transfer polycondensation, have been employed to synthesize furan-containing conjugated polymers. The incorporation of functional groups, such as the bromomethyl group, onto the polymer backbone can provide sites for post-polymerization modification, allowing for the fine-tuning of material properties.

For example, research into the synthesis of poly(iminofuran-arylene)s has demonstrated the use of furan derivatives containing bromomethyl groups at the 5-position of the furan ring. acs.org Although this does not directly involve this compound, it illustrates the principle that the bromomethyl functionality on a furan ring can be carried through a polymerization process, resulting in a polymer with reactive side chains. These reactive sites can then be used for grafting other polymer chains or introducing specific functionalities.

The maleic anhydride moiety in this compound is also well-known for its ability to undergo copolymerization with a variety of vinyl monomers, most notably styrene. cmu.educore.ac.uk This suggests the possibility of incorporating the this compound unit into copolymers, thereby introducing both the furan ring and a reactive handle for further chemical modification.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms for Transformations of 3-(Bromomethyl)furan-2,5-dione

The transformations of this compound are primarily governed by its electrophilic nature, making it susceptible to attack by a variety of nucleophiles. Research has identified several key reaction pathways, including nucleophilic substitution and conjugate addition, which allow for its use as a versatile synthetic intermediate. sctunisie.org

This compound possesses two primary electrophilic sites: the carbon of the bromomethyl group and the β-carbon of the α,β-unsaturated system within the furan-2,5-dione ring. This dual reactivity allows for both direct substitution at the bromomethyl group and conjugate addition reactions.

Nucleophilic Substitution (S\subN2 and S\subN2'): The presence of the bromomethyl group, an effective leaving group, facilitates nucleophilic substitution reactions. smolecule.com In a study by Arfaoui et al., the formylation of this compound using triethylammonium (B8662869) formate (B1220265) (TEAF) in acetonitrile (B52724) was shown to proceed via a classic S\subN2 mechanism. sctunisie.org The formate ion directly attacks the methylene (B1212753) carbon, displacing the bromide ion to yield the corresponding formic ester. sctunisie.org

Furthermore, the compound exhibits increased reactivity towards organocopper reagents, leading to a double S\subN2' type attack. sctunisie.org This pathway involves a Michael-type addition followed by the elimination of the bromide ion, demonstrating the conjugated system's role in mediating the reaction. sctunisie.org

Michael Addition (Conjugate Addition): The electron-withdrawing maleic anhydride (B1165640) ring activates the double bond for conjugate addition (a Michael-type reaction). sctunisie.orgwikipedia.org Nucleophiles can attack the β-carbon of the unsaturated system. This pathway is particularly noted in reactions with organocopper reagents, where the initial attack is a conjugate addition, which then facilitates the elimination of the allylic bromide. sctunisie.org This increased reactivity via a Michael-type mechanism highlights the electronic interplay between the functional groups. sctunisie.org

The reaction pathways of this compound inherently involve the formation of transient intermediates and transition states that dictate the final product distribution.

Intermediates: In the S\subN2 reaction with formate, the reaction proceeds through a high-energy pentacoordinate transition state, typical for this mechanism, without a stable intermediate. In contrast, reactions involving a Michael addition pathway proceed via a stabilized enolate intermediate. wikipedia.org After the initial nucleophilic attack at the β-carbon, the resulting enolate is stabilized by the delocalization of the negative charge onto the carbonyl oxygen atoms of the anhydride ring. This enolate intermediate is then protonated or reacts further to yield the final product. wikipedia.org In the synthesis of the compound itself from dimethyl itaconate, a dibromide intermediate is formed prior to an elimination step. sctunisie.org

Transition States: While specific computational studies detailing the transition states for this exact molecule are not widely published, the general principles of S\subN2 and Michael addition reactions apply. For S\subN2 reactions, a trigonal bipyramidal transition state is expected. For Michael additions, the transition state involves the formation of the new carbon-nucleophile bond at the β-carbon. The stability of these transition states is influenced by solvent effects and the nature of the nucleophile. For instance, the use of lithium cuprous bromide (LiCuBr2) as a catalyst in related transformations suggests its role in stabilizing the transition state and improving reaction rates. sctunisie.org

Computational Chemistry Approaches

Computational methods are valuable for understanding the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.

Molecular modeling techniques provide insights into the three-dimensional structure and dynamic behavior of molecules. For this compound, modeling can predict the preferred conformations and steric hindrance around the reactive sites. This is particularly relevant in understanding the regioselectivity of reactions, such as the observed olefination that occurs predominantly at the more sterically hindered carbonyl group in some cases. ucc.ieresearchgate.net Molecular docking studies, a form of molecular modeling, have been used for similar furanone-containing structures to predict interactions with biological targets, further highlighting the utility of these methods in predicting chemical reactivity and biological activity based on structural features. researchgate.net

Structure-Reactivity Relationship Studies

The reactivity of this compound is a direct consequence of its specific chemical structure. The interplay between the bromomethyl group, the furan-2,5-dione core, and the conjugated system defines its chemical behavior.

The presence of the allylic bromide group is a key feature, often associated with potent biological activity and high chemical reactivity. ucc.ieresearchgate.net The bromomethyl group significantly enhances the electrophilicity of the molecule compared to its simpler analog, 3-bromofuran-2,5-dione, enabling a wider range of alkylation and cross-coupling reactions. The bromine atom is a moderately good leaving group, which provides a balance of reactivity and stability, making it more reactive in S\subN2 reactions than corresponding chlorinated derivatives but less prone to undesired elimination reactions compared to iodinated analogs. ucc.ie

Studies on related dihalofuranones have shown that bromine- and iodine-substituted furanones are generally more reactive in cross-coupling reactions than their chlorine-substituted counterparts. ucc.ieresearchgate.net The reaction of this compound with organocopper reagents demonstrates its unique reactivity, affording 3,4-dialkyl dihydrofuran-2,5-diones through a tandem S\subN2' addition-elimination pathway. sctunisie.org This transformation highlights the cooperative effect of the structural elements within the molecule.

Table 1: Reactivity of this compound with Various Reagents Data sourced from Arfaoui et al., 2008 sctunisie.org

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Elucidation in Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Complex Structure Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 3-(bromomethyl)furan-2,5-dione. Both ¹H and ¹³C NMR are routinely employed to confirm the integrity of the furan-2,5-dione ring and the presence of the crucial bromomethyl substituent following synthesis. sctunisie.orgjst.go.jp

In a typical ¹H NMR spectrum, the protons of the bromomethyl group (-CH₂Br) are expected to produce a singlet at approximately 4.0-5.0 ppm, a characteristic chemical shift for protons adjacent to a bromine atom. The vinylic proton on the furanone ring would appear further downfield. For the related compound 3-(bromomethyl)furan, the bromomethyl protons are observed at 4.58 ppm. sctunisie.org

¹³C NMR spectroscopy provides confirmation of the carbon framework. A study by Arfaoui et al. (2008) reported the synthesis of this compound and identified its key ¹³C NMR signals. jst.go.jp The carbons of the carbonyl groups and the double bond are particularly diagnostic.

For more complex derivatives or in mechanistic studies where multiple products might be formed, advanced 2D NMR techniques are invaluable. rsc.org Experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between protons, while heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign proton signals to their corresponding carbon atoms and map long-range C-H correlations, confirming the attachment of the bromomethyl group to the furanone core. rsc.orgiucr.org

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | ~4.0 - 5.0 | Singlet | -CH₂Br | |

| ¹³C | 163.5 | - | =C-CO- | jst.go.jp |

| ¹³C | 162.7 | - | =CH-CO- | jst.go.jp |

Mass Spectrometry (MS) for Reaction Progress Monitoring and Product Confirmation

Mass spectrometry (MS) is a critical analytical tool in research involving this compound for both qualitative and quantitative analysis. It is frequently coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to monitor the progress of a reaction, such as its synthesis from dimethyl itaconate. jst.go.jpsemanticscholar.orgacu.edu.in By tracking the disappearance of the starting material's molecular ion peak and the appearance of the product's peak, researchers can optimize reaction times and conditions.

A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed for unambiguous product confirmation. mdpi.com It provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the synthesized compound and distinguishing it from other potential byproducts with the same nominal mass. For instance, HRMS can confirm the expected formula C₅H₃BrO₃ for the target molecule. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis in Research Contexts

Infrared (IR) spectroscopy is a rapid and effective method for verifying the presence of key functional groups in this compound and its reaction products. jst.go.jp The spectrum provides a characteristic fingerprint of the molecule's vibrational modes.

The most prominent features in the IR spectrum of this compound are the absorptions from the cyclic anhydride (B1165640) moiety. Anhydrides typically show two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching. Other important absorptions include the C=C stretch of the furanone ring and the C-Br stretch of the bromomethyl group.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Reference |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Vinylic (=C-H) | |

| ~1865-1800 | C=O Stretch (Asymmetric) | Cyclic Anhydride | |

| ~1780-1740 | C=O Stretch (Symmetric) | Cyclic Anhydride | |

| ~1680-1640 | C=C Stretch | Alkene (in ring) | |

| ~1300-1000 | C-O Stretch | Anhydride | |

| ~690-515 | C-Br Stretch | Alkyl Halide |

Crystallographic Studies of this compound and its Key Derivatives

Crystallographic analysis of related brominated furanone derivatives has been reported, illustrating the utility of this method. For example, the crystal structure of 3,8-Dibromo-3-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-6a-hydroxy-6,9a-dimethylazuleno[4,5-b]furan-2,9-dione was solved by direct methods, confirming the relative stereochemistry and revealing the conformations of its fused ring system. jst.go.jp In other studies, X-ray diffraction has been used to analyze intermolecular C–H⋯Br interactions in the crystal lattice of brominated compounds, which can influence crystal packing and physical properties. The study of a bromophenyl-substituted furan-2(3H)-one derivative revealed details of its planarity and the presence of π–π stacking interactions in the crystal. semanticscholar.org

Furthermore, techniques like grazing incidence X-ray diffraction (GIXRD) can be applied to investigate the crystallinity and molecular packing in thin films of polymers containing bromofuran moieties, which is crucial for applications in organic electronics. A hypothetical crystallographic study of a derivative would yield data similar to that presented in Table 3.

| Parameter | Example Value | Information Provided | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Basic crystal symmetry | jst.go.jp |

| Space Group | P2₁ | Symmetry elements within the unit cell | jst.go.jp |

| Unit Cell Dimensions | a = 7.917 Å, b = 10.730 Å, c = 10.414 Å, β = 109.2° | Size and shape of the unit cell | jst.go.jp |

| Bond Length (C-Br) | ~1.95 Å | Precise distance between bonded atoms | |

| Bond Angle (C-C-Br) | ~112.4° | Angle between three connected atoms | |

| Intermolecular Interactions | π–π stacking, C-H···O bonds | Non-covalent forces governing crystal packing | semanticscholar.org |

Future Research Directions and Emerging Synthetic Potential

Exploration of Novel Reaction Pathways and Catalytic Systems

The known reactivity of 3-(bromomethyl)furan-2,5-dione, particularly its reaction with organocopper reagents to form 3,4-dialkyl-dihydrofuran-2,5-diones, serves as a foundation for exploring a wider array of transformations. sctunisie.org Future research will likely focus on expanding the scope of nucleophilic substitutions at the bromomethyl group and addition reactions to the maleic anhydride (B1165640) core.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromomethyl group is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. ambeed.comthieme-connect.com These could be employed to introduce aryl, vinyl, or alkyl substituents, thereby creating a library of novel furan-2,5-dione derivatives. The development of specific ligand and catalyst systems, potentially including N-heterocyclic carbene (NHC) palladium complexes, will be crucial for optimizing reactivity and selectivity. acs.org

Olefination Reactions: Modified olefination reactions, such as the Ramirez olefination, have been shown to occur at the carbonyl groups of this compound, yielding novel tribromofuranones. ucc.ie Further investigation into other olefination protocols (e.g., Wittig, Horner-Wadsworth-Emmons) could provide access to a variety of exocyclic alkenes, which are valuable synthetic intermediates. ambeed.com

Cycloaddition Reactions: The electron-deficient double bond of the furan-2,5-dione moiety makes it a prime candidate for various cycloaddition reactions. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, could be explored to generate oxetane-fused lactones, which are of interest in medicinal chemistry. lancs.ac.uk Similarly, Diels-Alder [4+2] cycloadditions could be investigated to construct complex polycyclic systems. thieme-connect.com

Novel Catalytic Systems: While lithium cuprous bromide has been used to facilitate reactions, there is vast potential in exploring other catalytic systems. sctunisie.org This includes Lewis acids to activate the anhydride ring for nucleophilic attack or transition-metal catalysts for C-H activation and functionalization of the furanone backbone. thieme-connect.comacs.org Pyridine-catalyzed annulation reactions, which have been used with related bromomethyl carbonyl compounds, represent another promising avenue. researchgate.net

| Reaction Type | Potential Reagents/Catalysts | Potential Product Class | Reference for Concept |

|---|---|---|---|

| Cross-Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄), boronic acids, organostannanes | Aryl/vinyl-substituted furan-2,5-diones | thieme-connect.com |

| Ramirez Olefination | CBr₄, P(O-iPr)₃ | Exocyclic dibromoolefins | ucc.ie |

| Paternò-Büchi Reaction | Carbonyl compounds, UV light | Oxetane-fused lactones | lancs.ac.uk |

| Organocatalytic Addition | Chiral amines, thioureas | Chiral δ-amino γ-butenolides | acs.orgunipi.it |

| Pyridine-Catalyzed Annulation | Pyridine, cyclopropenones | 5-carbonyl furan-2(5H)-ones | researchgate.net |

Development of Asymmetric Synthesis Applications

The synthesis of optically active compounds is a cornerstone of modern medicinal and materials chemistry. While research on the asymmetric synthesis of this compound itself is limited, the broader field of asymmetric butenolide synthesis provides a clear roadmap for future endeavors. acs.org The furanone core is a versatile scaffold present in numerous natural products, making the development of enantioselective routes to its derivatives highly valuable. acs.org

Future research directions should include:

Organocatalytic Vinylogous Reactions: The vinylogous Mukaiyama aldol (B89426) and Michael reactions are powerful tools for the enantioselective functionalization of silyloxyfurans (precursors to butenolides). acs.org Applying similar organocatalytic strategies, using chiral amines or Brønsted acids, to react this compound with various electrophiles or nucleophiles could install stereocenters with high fidelity.

Catalytic Asymmetric Conjugate Addition: Chiral metal complexes or organocatalysts could mediate the conjugate addition of nucleophiles to the double bond of the furan-2,5-dione ring. This would create a chiral center at the C4 position, leading to enantiomerically enriched substituted succinic anhydrides.

Kinetic Resolution: A racemic mixture of this compound or its derivatives could be resolved using chiral catalysts that selectively react with one enantiomer faster than the other. This would provide access to both enantiomers of the substrate and the chiral product.

Asymmetric Bromination/Functionalization: Developing a catalytic asymmetric method for the initial synthesis, perhaps starting from a prochiral precursor like 3-methylfuran-2,5-dione, could be a highly efficient strategy. This might involve chiral N-bromosuccinimide (NBS) reagents or a metal catalyst with a chiral ligand to direct the bromination enantioselectively. unipi.it

Integration into Flow Chemistry and Green Chemistry Methodologies

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient processes. The synthesis and manipulation of this compound are well-suited for integration into flow chemistry and green chemistry paradigms.

Continuous-Flow Synthesis: The synthesis of this compound often involves reactive intermediates and hazardous reagents like bromine. sctunisie.orgucc.ie Transferring these processes to a continuous-flow reactor can significantly enhance safety by minimizing the volume of hazardous material at any given time. Flow chemistry also allows for precise control over reaction parameters (temperature, pressure, residence time), which can lead to higher yields, improved selectivity, and easier scale-up. acs.org

Green Chemistry Principles: Future synthetic routes should aim to incorporate green chemistry principles. This could involve:

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product, such as addition and cycloaddition reactions.

Bio-based Feedstocks: Utilizing starting materials derived from renewable resources. The synthesis of this compound from dimethyl itaconate is a step in this direction, as itaconic acid is a bio-based platform chemical produced by fermentation. sctunisie.org Further exploration could start from other furanic compounds derived directly from biomass, such as 5-(hydroxymethyl)furfural (HMF). mdpi.comresearchgate.net

Safer Solvents: Replacing hazardous solvents like carbon tetrachloride (historically used in brominations) with greener alternatives. sctunisie.orgunipi.it The use of solvents like cyclopentyl methyl ether (CPME), especially in azeotropic mixtures with water, has shown promise in related catalytic reactions. acs.org

Heterogeneous Catalysis: Developing solid-supported or polymer-supported catalysts, such as the immobilized NHC-palladium complexes used in flow chemistry, would simplify product purification and allow for catalyst recycling, reducing waste and cost. acs.org

Design of Advanced Synthetic Strategies Utilizing this compound as a Versatile Synthon

The dual reactivity of this compound makes it an exceptionally versatile synthetic building block (synthon) for the construction of complex molecular architectures. Advanced strategies will likely exploit the ability to perform sequential or one-pot reactions targeting its different functional groups.

Orthogonal Functionalization: The bromomethyl group can undergo nucleophilic substitution (an S_N2 reaction), while the anhydride can be opened by a different nucleophile. This orthogonal reactivity allows for the stepwise introduction of two different functionalities, creating highly complex structures from a simple starting material.

Domino and Tandem Reactions: The initial reaction at one site could trigger a subsequent intramolecular cyclization or rearrangement. For instance, a nucleophile could first open the anhydride ring, and the resulting carboxylate could then displace the bromide intramolecularly to form a new lactone-fused ring system.

Multi-Component Reactions (MCRs): Designing MCRs where this compound reacts with two or more other components in a single operation would be a highly efficient method for generating molecular diversity. For example, an amine could open the anhydride, and the resulting amide could participate in a subsequent reaction with an aldehyde, all in one pot.

Building Block for Heterocycles and Natural Products: Its dense functionality makes it an ideal starting point for the synthesis of various heterocyclic systems, including other furanones, pyridazinones, and pyrrolidinediones. sctunisie.orgunipi.it Its potential as a key intermediate in the total synthesis of complex natural products containing the butenolide or succinic anhydride motif is a significant area for future investigation.

| Reactive Site | Transformation Type | Potential Reagents | Resulting Structure/Functionality |

|---|---|---|---|

| Bromomethyl Group (C-H₂Br) | Nucleophilic Substitution (S_N2) | Amines, Alcohols, Thiols, Azides, Carboxylates | Introduction of N, O, S, or C-based substituents |

| Bromomethyl Group (C-H₂Br) | Cross-Coupling | Organometallics + Pd/Ni catalyst | Formation of C-C bonds (alkylation, arylation) |

| Anhydride Ring (C=O) | Nucleophilic Acyl Substitution | Alcohols, Amines | Ring-opening to form ester-acids or amide-acids |

| Anhydride Ring (C=O) | Olefination | Phosphorus ylides (e.g., Wittig, Ramirez) | Formation of exocyclic C=C bonds |

| Alkene (C=C) | Conjugate Addition (Michael) | Soft nucleophiles (e.g., cuprates, enolates) | Functionalization at the C4 position |

| Alkene (C=C) | Cycloaddition ([4+2], [2+2]) | Dienes, Alkenes (photochemical) | Formation of bicyclic/polycyclic lactones |

Q & A

Q. What are the key synthetic routes for preparing 3-(bromomethyl)furan-2,5-dione, and how can reaction progress be monitored?

Synthesis typically involves bromination of a pre-functionalized furan-2,5-dione precursor. For example, bromomethyl groups can be introduced via radical bromination or nucleophilic substitution. Solvents like toluene or ethanol are commonly used, and reactions are monitored using thin-layer chromatography (TLC) to track intermediates. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and infrared (IR) spectroscopy (e.g., carbonyl stretches at 1720–1820 cm) confirm product identity and purity .

Q. How does the bromomethyl substituent influence the reactivity of furan-2,5-dione in nucleophilic addition reactions?

The electron-withdrawing nature of the bromomethyl group enhances the electrophilicity of the furan-2,5-dione carbonyl carbons, facilitating nucleophilic attacks. For instance, amines or alcohols can undergo Michael addition at the α,β-unsaturated carbonyl positions. Kinetic studies on analogous halogenated dihydrofurans suggest that steric effects from bulky substituents may compete with electronic effects, requiring optimization of reaction conditions (e.g., temperature, solvent polarity) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : H NMR detects protons adjacent to bromine (δ ~4.5–5.5 ppm for CHBr), while C NMR identifies carbonyl carbons (δ ~165–175 ppm).

- IR : Strong absorbance at ~1850 cm (asymmetric C=O stretch) and ~1770 cm (symmetric C=O stretch).

- Mass spectrometry (MS) : Molecular ion peaks and fragmentation patterns confirm the molecular weight (e.g., [M] at m/z 207) .

Advanced Research Questions

Q. How can conflicting kinetic data for radical-mediated degradation of halogenated furan-2,5-diones be resolved?

Discrepancies in rate constants (e.g., HO• radical reactions) may arise from experimental setups. For example, Bierbach et al. (1994) reported CO and HCOOH as primary oxidation products of furan-2,5-dione using HO photolysis, while Chattopadhyay et al. (2022) emphasized temperature-dependent rate coefficients. To reconcile data, use standardized reference compounds (e.g., n-butane) and control pressure/temperature rigorously. Computational modeling (e.g., DFT for transition states) can also validate experimental trends .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Side reactions (e.g., elimination or over-bromination) are common due to the lability of the C–Br bond. Strategies include:

Q. How do crystal packing interactions affect the stability of brominated furan-2,5-dione derivatives?

X-ray crystallography of 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran reveals weak intermolecular interactions (e.g., C–H⋯Br contacts and π-π stacking) that stabilize the lattice. For this compound, similar halogen bonding (Br⋯O) may influence melting points and solubility, which can be probed via differential scanning calorimetry (DSC) and Hirshfeld surface analysis .

Q. What mechanistic insights explain the anti-inflammatory activity of brominated furan-2,5-dione derivatives?

Analogues like 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione inhibit cyclooxygenase-2 (COX-2) by competitively binding to the arachidonic acid pocket. Molecular docking studies suggest the bromomethyl group enhances hydrophobic interactions with COX-2’s active site. In vitro assays (e.g., LPS-induced macrophage models) combined with Western blotting for PGE quantification validate this mechanism .

Methodological Guidance

Designing experiments to probe the environmental fate of this compound:

- Aqueous stability : Perform hydrolysis studies at varied pH (e.g., pH 2–12) with LC-MS monitoring.

- Photodegradation : Exclude to UV-Vis light (254 nm) in a quartz reactor and track degradation products via GC-MS.

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to assess toxicity .

Addressing contradictions in synthetic yields for bromomethyl-substituted furans:

Reproducibility issues often stem from trace moisture or oxygen. Implement Schlenk-line techniques for moisture-sensitive steps. Compare yields under inert (N/Ar) vs. ambient atmospheres and optimize stoichiometry using design-of-experiment (DoE) software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.